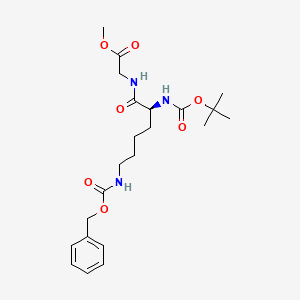

Boc-lys(Z)-gly-ome

Übersicht

Beschreibung

Boc-lys(Z)-gly-ome, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

This compound is synthesized using tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). The synthesis involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

This compound is used in peptide synthesis. It is a protected form of the amino acid lysine, which allows for selective reactions to occur without affecting the lysine residue . The Boc group can be cleaved by mild acidolysis .Physical and Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has a molecular weight of 380.44 g/mol . It is soluble in MeOH or AcOH and has a melting point of 73 - 83 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Bailey and Crofts (1992) conducted a study on the synthesis of cyclic peptide polyamine, comparing several methods for the preparation of cyclo-(Lys-Lys-Gly)2. They found that the cyclo-dimerisation route using Cs2CO3 as the neutralising base was more efficient, offering easy purification and no loss of yield when scaling up. This study provides insights into the synthesis techniques and efficiency of producing compounds like Boc-lys(Z)-gly-ome (Bailey & Crofts, 1992).

Peptide Structure and Interactions : Ishii et al. (1985) explored the β-Turn structure and intramolecular interaction of tetrapeptides containing Asp and Lys. Their findings suggest a tendency for certain peptides, including Boc-Gly-Lys-Asp-Gly-OMe, to adopt a β-turn structure in aqueous solution. This research is significant for understanding the structural characteristics and potential biological interactions of peptides similar to this compound (Ishii et al., 1985).

Protease-Catalyzed Oligomerization : Qin et al. (2014) studied the influence of Nε-Protecting Groups on the Protease-Catalyzed Oligomerization of l-Lysine Methyl Ester. They examined the use of Ne-protected l-lys monomers, including Boc and benzyloxycarbonyl (Z) groups, for oligomerization. This research is important for understanding how different protective groups can affect the oligomerization process, which is relevant to the use of this compound in peptide synthesis (Qin et al., 2014).

Conformational Analysis of Peptides : Jayakumar et al. (1998) performed a conformational analysis of a synthetic peptide Boc-Lys(Z)-Gly-Val-NHMe, which serves as a model for nucleating segment in helix formation. Their study, focusing on the 3_10 helix structure and intramolecular hydrogen bonding, provides insights into the conformational properties of peptides similar to this compound (Jayakumar et al., 1998).

Self-Assembly and Gelation Properties : Afrasiabi and Kraatz (2013) demonstrated that an ultra-short peptide, Boc-L-Phe-L-Lys(Z)-OMe, can act as an efficient and versatile gelator for various solvents under sonication. This study highlights the potential of peptides like this compound in forming self-assembled structures and their applications in material science (Afrasiabi & Kraatz, 2013).

Wirkmechanismus

Zukünftige Richtungen

The use of Boc-lys(Z)-gly-ome and other Boc-protected amino acids in peptide synthesis continues to be an area of active research . Future directions may include the development of new synthesis methods and applications, as well as the study of the properties and mechanisms of Boc-protected amino acids .

Eigenschaften

IUPAC Name |

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLTKWGIAFVFG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)

![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)

![7-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B1643396.png)